molecular formula C6H8ClN3O2 B15238816 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid

Cat. No.: B15238816
M. Wt: 189.60 g/mol
InChI Key: IHTSKUONBWOFDM-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid typically involves the reaction of 3-amino-4-chloropyrazole with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of acetyl chloride or benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. Catalysts and automated systems are often employed to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In medicinal applications, it may interfere with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chloro substituent on the pyrazole ring makes it a versatile intermediate for further functionalization and application in various fields.

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H8ClN3O2/c1-3(6(11)12)10-2-4(7)5(8)9-10/h2-3H,1H3,(H2,8,9)(H,11,12)

InChI Key

IHTSKUONBWOFDM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(C(=N1)N)Cl

Origin of Product

United States

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